Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions.
Esterification: The final step involves the esterification of the cyclobutyl compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: This compound lacks the cyclobutyl ring but shares the bromophenyl and ester groups.
Cyclobutyl acetate: This compound has a cyclobutyl ring and an ester group but lacks the bromophenyl group.
Uniqueness
Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is unique due to the combination of the cyclobutyl ring and the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is a synthetic organic compound with the chemical formula C₁₃H₁₅BrO₂. This compound features a methyl ester linked to an acetic acid moiety, with a cyclobutyl ring and a bromophenyl group. The presence of bromine in its structure is significant as it influences the compound's reactivity and potential biological activities.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅BrO₂ |
Molecular Weight | 285.17 g/mol |
IUPAC Name | This compound |
The compound's unique combination of cyclic and aromatic structures suggests potential reactivity that could be harnessed in various biological applications.
The biological activity of this compound can be hypothesized based on its structural features. The bromophenyl group may interact with various biological targets, including enzymes and receptors, through mechanisms such as:
- Hydrophobic interactions : The aromatic nature of the bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins.
- Electrophilic substitution : The presence of bromine can enhance the electrophilic character of the compound, potentially allowing it to participate in nucleophilic attacks by biological molecules.
Potential Biological Activities
Based on structural analogs and preliminary studies, this compound may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of the bromine atom could enhance this activity by increasing membrane permeability or inhibiting specific metabolic pathways.
- Anticancer Properties : Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. The cyclobutyl ring may contribute to this activity by inducing structural strain that affects cellular processes.
- Enzyme Inhibition : The compound could potentially act as an inhibitor for specific enzymes related to metabolic pathways, similar to other brominated compounds known for their inhibitory effects on enzymes like alkaline phosphatase and proteasome.
Case Studies and Experimental Evidence
- Antimicrobial Studies :
- Anticancer Activity :
Summary Table of Biological Activities
Activity Type | Evidence Level | Related Compounds |
---|---|---|
Antimicrobial | Preliminary studies | Brominated derivatives |
Anticancer | Indirect evidence | Cyclobutyl derivatives |
Enzyme Inhibition | Hypothetical | Alkaline phosphatase inhibitors |
Properties
Molecular Formula |
C13H15BrO2 |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
methyl 2-[3-(3-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3 |
InChI Key |
DECUYBMCHCZHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.